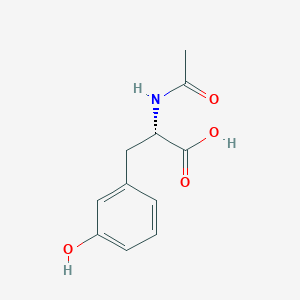
1,1,1-Trifluoro-4-methylpentan-3-amine
Overview
Description
1,1,1-Trifluoro-4-methylpentan-3-amine (TMA) is an organic compound with a variety of uses in laboratory experiments, scientific research, and industrial applications. It is a colorless, volatile liquid with a molecular weight of 133 g/mol and a boiling point of 48.7 °C. TMA is a versatile compound that is used as a reagent or solvent in chemical reactions, and it is also used as a starting material for the synthesis of other compounds.
Scientific Research Applications
Synthesis Techniques
1,1,1-Trifluoro-4-methylpentan-3-amine is synthesized using specialized techniques due to its complex structure. A notable method is the liquid-phase photofluorination, which involves the controlled addition of materials to be fluorinated to a well-stirred F2-saturated inert solvent with simultaneous UV irradiation. This technique is effective for the synthesis of isomerically-pure branched F-alkanes, F-ethers, and F-tert-amines (Scherer, Yamanouchi, & Onox, 1990).
Ionic Liquids Synthesis
1,1,1-Trifluoro-4-methylpentan-3-amine is used in the synthesis of fluorine-containing ionic liquids. These ionic liquids, synthesized from N-alkylpyrrolidine, N-methylpiperidine, and fluorinated 1,3-diketones, exhibit low melting points and low viscosities, making them valuable in various industrial applications (Li, Zeng, Garg, Twamley, & Shreeve, 2008).
CO2 Capture
In the context of greenhouse gas control, 1,1,1-Trifluoro-4-methylpentan-3-amine plays a role in CO2 capture from industrial processes. It is used in novel amine solvent blends for capturing CO2 more efficiently and energy-effectively compared to traditional methods (Nwaoha, Tontiwachwuthikul, & Benamor, 2019).
Oligomerization and Fluorination
This compound is involved in the oligomerization and fluorination of hexafluoropropene. The process leads to the formation of various perfluoroalkanes and perfluoroamines, contributing to the development of new materials with potential applications in different fields (Von Halasz, Kluge, & Martini, 1973).
Perfluorotertiary Amines Synthesis
1,1,1-Trifluoro-4-methylpentan-3-amine is also significant in the synthesis of perfluorotertiary amines. These amines are challenging to synthesize using conventional methods, but liquid-phase photofluorination has proven effective in obtaining them in good yields (Ono, Yamanouchi, & Scherer, 1995).
properties
IUPAC Name |
1,1,1-trifluoro-4-methylpentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-4(2)5(10)3-6(7,8)9/h4-5H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZYNDVGXILSGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-4-methylpentan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



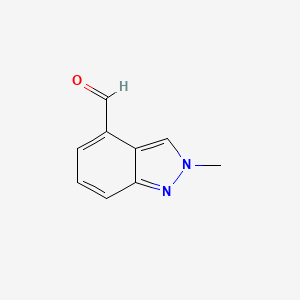
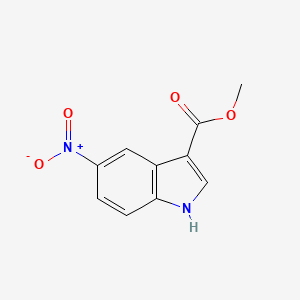
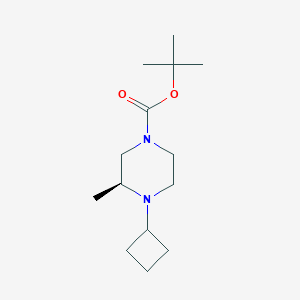
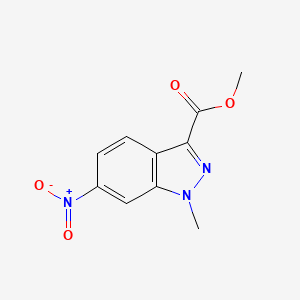

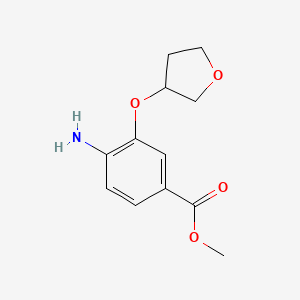
![5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1397838.png)
![Methyl trans-4-[(ethylamino)methyl]cyclohexanecarboxylate](/img/structure/B1397839.png)
![2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine](/img/structure/B1397841.png)
![4-Iodo-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazole](/img/structure/B1397843.png)


![4-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1397846.png)
